Tyrphostin 25

Description

Structure

3D Structure

Properties

IUPAC Name |

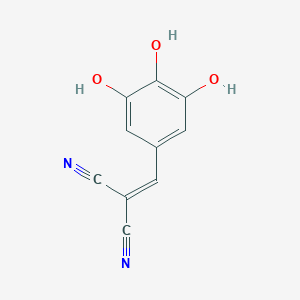

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOFLYUAQDJWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045216 | |

| Record name | Tyrphostin 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118409-58-8 | |

| Record name | Tyrphostin 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYRPHOSTIN-25 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C878BF87UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tyrphostin 25: An In-Depth Technical Guide to a Prototypical EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 25, also known as AG82 and RG-50875, is a synthetic, cell-permeable small molecule that acts as a competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it has been instrumental in the study of signal transduction pathways mediated by receptor tyrosine kinases (RTKs). EGFR, a key member of the ErbB family of receptors, plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.

Core Properties and Mechanism of Action

This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR. This reversible inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary signaling pathways affected by this compound inhibition include the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, both of which are critical for cell growth and survival.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.2 g/mol |

| CAS Number | 118409-57-7 |

| Synonyms | AG82, RG-50875 |

| Solubility | Soluble in DMSO and Ethanol |

Quantitative Inhibitory Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A431 | Epidermoid Carcinoma | 3 | |

| FG | Pancreatic Carcinoma | - (Effective at 50 µM) |

Signaling Pathway and Mechanism of Inhibition

The following diagrams illustrate the EGFR signaling pathway and the mechanism of this compound's competitive inhibition.

Tyrphostin 25: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 25, also known as AG82, is a synthetic benzylidene malononitrile derivative that has been instrumental in elucidating the roles of protein tyrosine kinases (PTKs) in cellular signaling. While initially characterized as a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, subsequent research has revealed a more complex pharmacological profile, including agonistic activity on the G-protein coupled receptor 35 (GPR35). This dual activity makes this compound a valuable tool for studying the intricate networks that govern cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Mechanisms of Action

This compound exerts its cellular effects through two primary mechanisms:

-

EGFR Tyrosine Kinase Inhibition: As a competitive inhibitor, this compound binds to the ATP-binding site of the EGFR kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream pro-proliferative and survival pathways.[1][2][3][4]

-

GPR35 Agonism: this compound also functions as an agonist for GPR35, a G-protein coupled receptor, initiating a distinct set of signaling cascades that can influence cellular metabolism and ion transport.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity.

| Target | Activity | Cell Line | Value | Reference |

| EGFR | Tyrosine Kinase Inhibition (IC₅₀) | A431 | 3 µM | [1][5] |

| GPR35 | Agonism (EC₅₀) | - | 5.3 µM | [1][5] |

Downstream Signaling Pathways

EGFR Inhibition Pathway

The inhibition of EGFR by this compound leads to the downregulation of two major signaling axes: the MAPK/ERK pathway and the PI3K/AKT pathway.

The MAPK/ERK pathway is a critical regulator of cell proliferation. By preventing EGFR activation, this compound effectively blocks this cascade.

The PI3K/AKT pathway is central to cell survival and growth. This compound-mediated EGFR inhibition also dampens this signaling route.

A significant consequence of inhibiting EGFR-mediated signaling is cell cycle arrest, primarily at the G1/S transition. This is achieved through the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation. Tyrphostins can lead to an accumulation of inhibitory phosphorylation on Cdk2 at tyrosine 15, preventing its kinase activity.[1]

GPR35 Agonism Pathway

The activation of GPR35 by this compound adds another layer of complexity to its signaling profile. GPR35 can couple to various G-proteins to modulate intracellular signaling. A key interaction is with the Na+/K+-ATPase, which can lead to the activation of the non-receptor tyrosine kinase Src.

It is noteworthy that GPR35-mediated Src activation can potentially lead to the activation of the ERK pathway, creating a dual and potentially opposing effect to its EGFR inhibitory action. The net outcome on ERK signaling is likely cell-type and context-dependent.

Experimental Protocols

The following are representative methodologies for key experiments cited in the study of this compound's effects.

Western Blotting for Protein Phosphorylation

This protocol is for assessing the phosphorylation status of key signaling proteins like EGFR, ERK, and AKT.

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).

-

-

Radiolabeling:

-

Add [³H]-thymidine to each well and incubate for 4-16 hours.

-

-

Harvesting and Scintillation Counting:

-

Harvest the cells onto a filter mat using a cell harvester.

-

Wash the filter mat to remove unincorporated [³H]-thymidine.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Treat cells with this compound for a specified time.

-

Harvest cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

This compound is a multifaceted pharmacological tool with well-defined inhibitory effects on the EGFR signaling pathway and agonistic activity on GPR35. Its ability to modulate key cellular processes such as proliferation, survival, and cell cycle progression makes it an invaluable compound for cancer research and the broader study of signal transduction. Understanding its dual mechanism of action is crucial for the accurate interpretation of experimental results and for leveraging its full potential in drug discovery and development. Researchers employing this compound should consider both its EGFR-inhibitory and GPR35-agonistic properties in their experimental design and data analysis.

References

- 1. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 3. Activation of the GPR35 pathway drives angiogenesis in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Tyrphostin 25: A Technical Guide to its Interaction with the Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Tyrphostins are a class of synthetic compounds known to inhibit the tyrosine kinase activity of EGFR. This technical guide provides an in-depth analysis of the binding of Tyrphostin 25 (also known as AG 82) to EGFR, offering valuable insights for researchers and professionals in drug development.

This compound Binding to EGFR

This compound acts as a specific inhibitor of the EGFR tyrosine kinase.[1] Like other members of the tyrphostin family, it functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the intracellular kinase domain of EGFR.[2][3][4] This binding event prevents the phosphorylation of tyrosine residues on EGFR and downstream substrates, thereby blocking the signal transduction cascades that lead to cell growth and proliferation.[5]

Quantitative Data on Tyrphostin-EGFR Interaction

The following table summarizes key quantitative data related to the interaction of various tyrphostins with EGFR, providing a comparative context for this compound.

| Compound | Alias | Target | IC50 | Ki | Cell Line | Reference |

| This compound | AG 82 | EGFR | ~5 µM | - | - | [6] |

| Tyrphostin AG 1478 | - | EGFR | 3 nM | - | - | [1] |

| Tyrphostin AG 490 | Tyrphostin B42 | EGFR | 0.1 µM | - | Cell-free | [6] |

| Tyrphostin AG 18 | Tyrphostin A23 | EGFR | 35 µM | 11 µM | - | [1] |

EGFR Signaling and Inhibition by this compound

Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular signaling events. The two major pathways activated by EGFR are the Ras-Raf-MAPK (ERK) pathway, which primarily regulates cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and inhibition of apoptosis.[7] this compound, by blocking the kinase activity of EGFR, effectively inhibits these downstream signaling pathways.[8]

Caption: EGFR signaling inhibition by this compound.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method to determine the inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (AG 82)

-

Adenosine-5'-triphosphate (ATP)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[9]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in kinase buffer to achieve the desired final concentrations for the assay.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of this compound dilution (or DMSO for control).

-

2 µL of recombinant EGFR enzyme solution (concentration to be optimized).

-

2 µL of a mixture containing the peptide substrate and ATP (final concentrations to be optimized, typically around the Km for ATP).[9]

-

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of this compound is determined by comparing the signal from the wells containing the inhibitor to the control wells (DMSO). Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Conclusion

This compound is a valuable tool for studying EGFR signaling and a potential scaffold for the development of novel anti-cancer therapeutics. Its mechanism of action as an ATP-competitive inhibitor of the EGFR tyrosine kinase is well-supported by the available data on the tyrphostin class of compounds. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research into the specific molecular interactions and cellular effects of this compound. A definitive elucidation of its binding mode through co-crystallography or advanced molecular modeling would further enhance our understanding and aid in the rational design of more potent and selective EGFR inhibitors.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 9. promega.com.cn [promega.com.cn]

Tyrphostin 25: A Competitive Inhibitor of Receptor Tyrosine Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 25, also known as AG82 and RG-50875, is a member of the tyrphostin family of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is frequently implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its effects on other related tyrosine kinases.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of the EGFR tyrosine kinase.[1] This mode of inhibition is characterized by the inhibitor molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding. In the context of EGFR, the active site binds both ATP and the tyrosine-containing substrate peptide.

Kinetic studies of various tyrphostins have revealed nuances in their competitive inhibition. Some tyrphostins containing a 3,4-dihydroxy-(cis)-cinnamonitrile group have been identified as competitive inhibitors with respect to both ATP and the peptide substrate.[2] Other related compounds show competitive inhibition towards the peptide substrate and a noncompetitive or mixed-competitive inhibition with respect to ATP.[2] While the precise kinetics for this compound are not definitively detailed in all literature, the consensus points towards a competitive binding mode at the kinase domain.

Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity.

| Compound | Target Kinase | IC50 | Cell Line | Reference |

| This compound (AG82) | EGFR | 3 µM | A431 cells | [3] |

| Tyrphostin AG18 (Tyrphostin 23) | EGFR | 40 µM | A431 cells | [4] |

| Tyrphostin AG99 | EGFR | 4 µM | A431 cells | [4] |

Experimental Protocols

Determining the kinetic parameters of an inhibitor like this compound involves a series of enzymatic assays. Below is a detailed, representative protocol for assessing the competitive inhibition of EGFR.

Protocol: Determination of EGFR Kinase Inhibition Kinetics

1. Materials and Reagents:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a synthetic peptide substrate

-

This compound (or other inhibitor) of varying concentrations

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

[γ-³²P]ATP for radiometric detection or an ADP-Glo™ Kinase Assay kit for luminescence-based detection

-

96-well plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminometer

2. Assay Procedure (Radiometric):

-

Prepare a reaction mixture containing the kinase buffer, the peptide substrate at a fixed concentration, and varying concentrations of [γ-³²P]ATP.

-

Add this compound at a range of concentrations to different wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding the recombinant EGFR enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

3. Data Analysis:

-

Plot the initial reaction velocities against the substrate (ATP) concentration for each inhibitor concentration.

-

To determine the mode of inhibition, generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity against 1/[ATP].

-

For competitive inhibition, the lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.

-

The Ki value can be calculated from the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.[5] Alternatively, Ki can be determined directly from non-linear regression analysis of the substrate-velocity curves in the presence of the inhibitor.[6]

Workflow for Determining Inhibition Kinetics

Signaling Pathways Affected by this compound

This compound's primary target, EGFR, is a key initiator of multiple downstream signaling cascades crucial for cell proliferation and survival. By competitively inhibiting EGFR, this compound effectively blocks these pathways.

EGFR Signaling Pathway

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7]

PDGFR Signaling Pathway

This compound has also been shown to affect the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] The PDGFR signaling pathway shares many downstream effectors with the EGFR pathway, including the RAS-MAPK and PI3K-AKT cascades, which are critical for the growth and migration of mesenchymal cells.[8][9]

Conclusion

This compound is a well-established competitive inhibitor of the EGFR tyrosine kinase, with additional activity against other receptor tyrosine kinases such as PDGFR. Its ability to compete with substrate binding at the enzyme's active site effectively blocks the initiation of downstream signaling pathways that are critical for cell proliferation and survival. This mechanism of action makes this compound and other members of its class valuable tools for studying signal transduction and for the development of targeted cancer therapies. The detailed protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals working in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 6. cdn.graphpad.com [cdn.graphpad.com]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. sinobiological.com [sinobiological.com]

Tyrphostin 25 effects on PDGF receptor kinase

An In-depth Technical Guide to the Effects of Tyrphostin 25 on PDGF Receptor Kinase

Abstract

This technical guide provides a comprehensive overview of this compound and its effects on the Platelet-Derived Growth Factor (PDGF) receptor kinase. This compound, a member of the benzenemalononitrile class of compounds, is a synthetic, cell-permeable inhibitor of protein tyrosine kinases.[1][2][3] While primarily characterized as a competitive inhibitor of the Epidermal Growth Factor (EGF) receptor, it also demonstrates inhibitory activity against the PDGF receptor kinase, a key mediator of cell proliferation, migration, and survival.[1] Dysregulation of the PDGF signaling pathway is implicated in numerous proliferative diseases, including cancers, atherosclerosis, and fibrosis.[2][4][5] This document details the mechanism of PDGF receptor activation, the inhibitory action of this compound, presents available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological and experimental pathways. This guide is intended for researchers, scientists, and drug development professionals investigating tyrosine kinase inhibitors and their therapeutic potential.

The PDGF/PDGFR Signaling Axis

The Platelet-Derived Growth Factor (PDGF) signaling network is a critical regulator of cellular processes in mesenchymal cells.[6] It consists of four distinct ligands (PDGF-A, -B, -C, and -D) and two receptor tyrosine kinases (RTKs), PDGFRα and PDGFRβ.[7][8]

Mechanism of Activation:

-

Ligand Binding: PDGF ligands, which are disulfide-linked dimers, bind to the extracellular immunoglobulin-like domains of the PDGFRs.[7][9]

-

Receptor Dimerization: Ligand binding induces the formation of receptor homodimers (αα, ββ) or heterodimers (αβ).[10][11]

-

Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.[9][10] This step is crucial as it activates the receptor's kinase function.[9]

-

Downstream Signal Transduction: The newly created phosphotyrosine residues serve as docking sites for various SH2 domain-containing signaling proteins.[11] This recruitment initiates multiple downstream cascades, including:

-

Ras-MAPK Pathway: Primarily mediated by the recruitment of Grb2, this pathway leads to the activation of transcription factors that stimulate cell growth, differentiation, and migration.[10][11]

-

PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) promotes cell growth, survival by inhibiting apoptosis, and actin reorganization.[10][11]

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) activation leads to increased intracellular calcium and activation of Protein Kinase C (PKC), stimulating cell growth and motility.[2][10][11]

-

This compound: A Profile

This compound (also known as RG-50875 or Tyrphostin A25) is a synthetic organic small molecule designed as a protein tyrosine kinase inhibitor.[12][13] It belongs to a series of compounds with a (3,4,5-trihydroxybenzylidene)-malononitrile structure.[13]

-

Molecular Formula: C₁₀H₆N₂O₃[13]

-

Molecular Weight: 202.17 g/mol [13]

-

Mechanism of Action: Tyrphostins were developed as substrate-competitive inhibitors, designed to bind to the substrate-binding site of the kinase domain.[12][14] Many, including those related to this compound, function by competing with ATP for its binding site on the receptor's intracellular kinase domain.[5][15] This action prevents receptor autophosphorylation, thereby blocking the initiation of the downstream signaling cascade.[2]

-

Selectivity: this compound is a well-characterized inhibitor of the EGF receptor kinase.[1] However, it also affects other tyrosine kinases, including the PDGF receptor.[1]

-

Stability: It is important to note that Tyrphostins 23 and 25 have been reported to be unstable in solution, potentially forming degradation products that are more inhibitory than the parent compound.[16] Therefore, experimental results should be interpreted with this consideration in mind.[16]

Quantitative Analysis of PDGFR Kinase Inhibition

Direct and specific quantitative data for this compound against PDGFR is limited in the available literature. However, studies on the broader class of tyrphostins with the same benzenemalononitrile nucleus provide a strong indication of its activity.

| Compound | Target Kinase | Assay Type | IC₅₀ Value | Reference |

| This compound | EGF Receptor | Kinase Assay | 3 µM | [1] |

| Tyrphostins (benzenemalononitrile) | PDGF Receptor | DNA Synthesis (VSMC) | 0.04 - 9 µM | [2] |

| Tyrphostin 9 | PDGF Receptor | Kinase Assay | 0.5 µM | [17] |

| Tyrphostin AG1296 | PDGF Receptor | Kinase Assay | 0.3 - 0.8 µM | [17][18] |

| Tyrphostin AG1295 | PDGF Receptor | Autophosphorylation | 0.3 - 0.5 µM | [17] |

Experimental Protocols for Assessing this compound Activity

The following protocols provide detailed methodologies to characterize the inhibitory effects of this compound on PDGFR kinase activity.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by the PDGFR kinase domain.

Objective: To determine the IC₅₀ of this compound for PDGFR kinase.

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)[12]

-

Adenosine Triphosphate (ATP)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

-

Quench buffer (containing EDTA)[19]

-

Anti-phosphotyrosine antibody (e.g., pY20)

-

Detection reagent (e.g., fluorescently labeled secondary antibody or tracer for fluorescence polarization)

-

96-well microplates

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. A 10-fold dilution from a 100X stock in DMSO is common to create a 10X working solution.[20]

-

Reaction Setup: To each well of a 96-well plate, add:

-

5 µL of 2X PDGFRβ enzyme solution.

-

5 µL of this compound dilution (or DMSO for control).

-

-

Initiate Reaction: Add 10 µL of a 2X substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be near its Km for the kinase. Include "No ATP" and "No Enzyme" controls.[20]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[21]

-

Quench Reaction: Stop the reaction by adding 10 µL of quench buffer containing EDTA.[19]

-

Detection: Add the anti-phosphotyrosine antibody and detection reagents. Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate using a suitable plate reader (e.g., fluorescence, luminescence, or fluorescence polarization).

-

Analysis: Plot the signal against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Assay: Inhibition of PDGFR Autophosphorylation

This assay determines the effectiveness of this compound in a cellular context by measuring the inhibition of ligand-induced receptor phosphorylation via Western Blot.

Objective: To visualize and quantify the inhibition of PDGF-BB-stimulated PDGFR phosphorylation by this compound.

Materials:

-

Cells expressing PDGFR (e.g., vascular smooth muscle cells, NIH-3T3 fibroblasts)[2]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound (in DMSO)

-

Recombinant human PDGF-BB

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr857), anti-total-PDGFRβ, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Methodology:

-

Cell Culture: Plate cells and grow to 80-90% confluency.

-

Serum Starvation: Replace growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk).

-

Incubate with primary antibody (anti-phospho-PDGFRβ) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal with an imaging system.

-

Analysis: Strip the membrane and re-probe for total PDGFRβ and a loading control (β-actin) to ensure equal protein loading. Quantify band intensities using densitometry.

Mechanism of Inhibition in the Signaling Cascade

This compound acts at the apex of the PDGF signaling cascade. By competitively binding to the ATP pocket of the PDGFR kinase domain, it directly prevents the initial autophosphorylation event that is essential for receptor activation. This blockade has profound downstream consequences.

-

No Docking Sites: Without phosphotyrosine residues, SH2 domain-containing proteins like PI3K, Grb2, and PLCγ cannot bind to the receptor.[11]

-

Pathway Shutdown: The inability to recruit these adaptor and effector proteins prevents the activation of the MAPK, Akt, and PLCγ pathways.[22]

-

Cellular Effect: The ultimate biological outcomes of PDGF signaling—cell proliferation, migration, and survival—are consequently inhibited.[2] This is the basis for the antimitogenic activity observed for this class of compounds.[2]

Conclusion

This compound is a tyrosine kinase inhibitor that, in addition to its well-documented effects on the EGFR, also acts on the PDGF receptor kinase. By competitively inhibiting ATP binding, it prevents receptor autophosphorylation, a critical step in the activation of downstream pathways that control cell proliferation and migration. While specific IC₅₀ values for this compound against PDGFR are not prominently reported, data from related compounds suggest it falls within the low micromolar range. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely quantify its inhibitory potency and cellular efficacy. Given the role of aberrant PDGFR signaling in numerous diseases, this compound and its analogs remain valuable tools for studying signal transduction and for the potential development of targeted therapeutics.

References

- 1. This compound (RG-50875), Competitive EGF receptor tyrosine kinase inhibitor (CAS 118409-58-8) | Abcam [abcam.com]

- 2. Tyrphostins inhibit PDGF-induced DNA synthesis and associated early events in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]

- 9. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 10. PDGF Signal Transduction | Sino Biological [sinobiological.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. This compound | C10H6N2O3 | CID 2061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of platelet-derived growth factor receptor tyrosine kinase and downstream signaling pathways by Compound C - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin 25 and Insulin Receptor Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tyrphostin 25 and its role as an inhibitor of insulin receptor kinase. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, providing quantitative data on its inhibitory effects, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction to this compound

This compound, also known by the synonyms AG 18 and RG-50875, is a member of the tyrphostin family of compounds, which are synthetic protein tyrosine kinase inhibitors.[1] Originally developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, many tyrphostins exhibit activity against a range of other tyrosine kinases due to the conserved nature of the ATP-binding site.[1][2] this compound is a cell-permeable compound that acts as a competitive inhibitor at the ATP-binding site of the kinase domain.[2] While it is a potent inhibitor of the EGFR, it also affects the insulin receptor (IR) and platelet-derived growth factor (PDGF) receptor tyrosine kinases.[2]

Quantitative Data: Inhibitory Activity of Tyrphostins

The inhibitory potency of tyrphostins can vary significantly between different receptor tyrosine kinases. The following tables summarize the available quantitative data for this compound and other relevant tyrphostins to provide a comparative context for its activity against the insulin receptor.

Table 1: Inhibitory Activity of this compound (AG 18/RG-50875)

| Target Kinase | Inhibitor | IC50 / Ki | Species/Cell Line | Reference |

| EGF Receptor | This compound | IC50: 3 µM | A431 cells | [2] |

| Insulin Receptor | Tyrphostin AG 18 | Ki: 12 mM | Not Specified | |

| PDGF Receptor | This compound | "Affects" | Not Specified | [2] |

Table 2: Comparative Inhibitory Activity of Tyrphostins on Insulin Receptor (IR) and IGF-1 Receptor (IGF-1R)

| Tyrphostin | Inhibition of Insulin-Stimulated Proliferation (IC50) | Inhibition of IR Autophosphorylation (IC50) | Inhibition of IGF-1-Stimulated Proliferation (IC50) | Inhibition of IGF-1R Autophosphorylation (IC50) | Reference |

| AG 1024 | 1 µM | 7 µM | 0.5 µM | 0.8 µM | [3] |

| AG 1034 | 5 µM | >100 µM | 1 µM | 10 µM | [3] |

| AG 825 | >100 µM | >100 µM | >100 µM | >100 µM | [3] |

Note: A higher IC50 or Ki value indicates lower potency.

Signaling Pathways

The insulin receptor is a key regulator of cellular metabolism and growth. Its activation triggers a complex cascade of intracellular signaling events. This compound exerts its inhibitory effect at the initial step of this cascade: the autophosphorylation of the insulin receptor itself.

The Insulin Signaling Pathway and Point of Inhibition

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To investigate the inhibitory effects of this compound on insulin receptor kinase activity, several experimental approaches can be employed. Below are detailed methodologies for key assays.

In Vitro Insulin Receptor Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a synthetic substrate by purified insulin receptor kinase.

Materials:

-

Purified, active insulin receptor kinase domain

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, purified insulin receptor kinase, and the synthetic peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in cold 10% TCA.

-

Wash the phosphocellulose paper extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Insulin Receptor Autophosphorylation Assay (Western Blotting)

This assay assesses the effect of this compound on insulin-stimulated autophosphorylation of the insulin receptor in a cellular context.

Materials:

-

Cells overexpressing the human insulin receptor (e.g., CHO-IR or HEK293-IR cells)

-

Serum-free cell culture medium

-

This compound (dissolved in DMSO)

-

Recombinant human insulin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phosphotyrosine antibody (e.g., 4G10 or pY20), anti-insulin receptor β-subunit antibody

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with a saturating concentration of insulin (e.g., 100 nM) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phosphotyrosine primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL reagents and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-insulin receptor β-subunit antibody.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of research studies.

Workflow for IC50 Determination of this compound

References

Tyrphostin 25: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of Tyrphostin 25 (also known as AG-82 and Tyrphostin A25), a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics, mechanism of action, and experimental applications of this compound.

Core Molecular Data

This compound is a well-characterized small molecule inhibitor belonging to the tyrphostin family. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₆N₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 202.17 g/mol | [1][2][3][4] |

| IUPAC Name | 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile | [1][3] |

| CAS Number | 118409-58-8 | [2][3][4][5] |

| Synonyms | Tyrphostin A25, AG-82, RG-50875 | [1][4][5] |

Mechanism of Action: EGFR Signaling Inhibition

This compound functions as a competitive inhibitor of the EGFR tyrosine kinase.[3][4] It selectively targets the ATP-binding site of the EGFR, thereby preventing the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This inhibition ultimately blocks EGF-dependent cell proliferation.

The canonical EGFR signaling pathway, and the point of inhibition by this compound, can be visualized as follows:

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory effect of this compound on EGFR phosphorylation in a cell-based assay.

Objective: To determine the IC₅₀ of this compound for the inhibition of EGF-induced EGFR phosphorylation.

Materials:

-

Human epidermoid carcinoma A431 cells (or other suitable cell line with high EGFR expression)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Epidermal Growth Factor (EGF)

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Workflow:

Caption: A typical experimental workflow for evaluating this compound activity.

Procedure:

-

Cell Culture: Plate A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours to reduce basal EGFR phosphorylation.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 µM) for 1-2 hours.

-

EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except for the negative control) and incubate for 10 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with primary antibodies against phospho-EGFR and total-EGFR.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for phospho-EGFR and total-EGFR. Normalize the phospho-EGFR signal to the total-EGFR signal. Plot the normalized values against the this compound concentration and determine the IC₅₀ value.

This technical guide provides a foundational understanding of this compound for research and development purposes. For more specific applications and detailed protocols, consulting the primary literature is recommended.

References

- 1. This compound | C10H6N2O3 | CID 2061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. This compound (RG-50875), Competitive EGF receptor tyrosine kinase inhibitor (CAS 118409-58-8) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. exchemistry.com [exchemistry.com]

Tyrphostin 25: An In-Depth Technical Guide to its Off-Target Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 25, also known as AG82 and RG-50875, is a well-characterized small molecule inhibitor primarily recognized for its competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. With a reported IC50 value of 3 µM, it has been instrumental in studying EGFR-mediated signaling pathways. However, the utility and interpretation of data generated using this compound are critically dependent on a thorough understanding of its broader kinase selectivity. This technical guide provides a comprehensive overview of the known off-target kinase inhibition profile of this compound, details the experimental methodologies for assessing kinase inhibition, and visualizes the key signaling pathways affected.

Off-Target Kinase Inhibition Profile of this compound

While initially identified as a specific EGFR inhibitor, subsequent studies have revealed that this compound interacts with a range of other kinases and signaling molecules. This polypharmacology is a crucial consideration for researchers utilizing this compound. The following table summarizes the known on- and off-target activities of this compound.

| Target | Target Type | Activity | Reported Value (IC50/EC50) | Reference |

| EGFR | Tyrosine Kinase | Inhibitor | 3 µM | [1][2] |

| PDGF Receptor | Tyrosine Kinase | Inhibitor | Not specified | [2] |

| Insulin Receptor | Tyrosine Kinase | Inhibitor | Not specified | [2] |

| pp60c-src | Tyrosine Kinase | Inhibitor | Not specified | [3][4] |

| GPR35 | G-Protein Coupled Receptor | Agonist | 5.3 µM | [1] |

| Guanylyl Cyclase | Enzyme | Inhibitor | Not specified | |

| Adenylyl Cyclase | Enzyme | Inhibitor | Not specified |

Experimental Protocols for Kinase Inhibition Profiling

The determination of a compound's kinase inhibition profile is essential for its characterization. Various biochemical and cell-based assays are employed for this purpose. Below are detailed methodologies for two common types of assays.

Biochemical Kinase Inhibition Assay (Radiometric Assay)

This method directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (for the control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubation: Allow the reaction to proceed for a specific time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not.

-

Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound radiolabeled ATP.

-

Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Inhibition Assay (LanthaScreen™ Cellular Assay)

This assay measures the inhibition of a specific kinase within a cellular context, providing insights into compound permeability and activity at physiological ATP concentrations.

Objective: To determine the cellular potency (IC50) of this compound against a target kinase.

Materials:

-

Cells expressing the kinase of interest and a GFP-fused substrate

-

Cell culture medium and reagents

-

This compound stock solution (in DMSO)

-

Agonist (to stimulate the kinase pathway, if necessary)

-

Lysis buffer containing a terbium-labeled anti-phospho-substrate antibody

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

Cell Plating: Seed the cells in a 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (for control) and incubate for a specific period.

-

Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist to induce phosphorylation of the substrate.

-

Cell Lysis and Antibody Addition: Lyse the cells by adding the lysis buffer containing the terbium-labeled antibody. This antibody will bind to the phosphorylated GFP-substrate.

-

Incubation: Incubate the plate at room temperature to allow for antibody binding.

-

TR-FRET Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader. The energy transfer from the terbium-labeled antibody (donor) to the GFP-fused substrate (acceptor) occurs only when they are in close proximity (i.e., when the substrate is phosphorylated).

-

Data Analysis: The TR-FRET ratio is proportional to the extent of substrate phosphorylation. Plot the percentage of inhibition of the phosphorylation signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[5][6][7]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of EGFR and the pathways of known off-targets of this compound.

EGFR Signaling Pathway

Off-Target Signaling Pathways

Experimental Workflow for Kinase Inhibition Profiling

Conclusion

References

- 1. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

Tyrphostin 25 (AG 82): An In-depth Technical Guide to its Selectivity for EGFR Over Other Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 25, also known as AG 82, is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors.[1][2] These compounds were instrumental in the early exploration of signal transduction pathways and have contributed to the development of targeted cancer therapies.[2] This technical guide provides a focused analysis of the selectivity of this compound for the Epidermal Growth Factor Receptor (EGFR) over other key tyrosine kinases, namely Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the non-receptor tyrosine kinase Src. The guide includes available quantitative data, a detailed representative experimental protocol for assessing kinase inhibition, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibitory Profile of this compound

Quantitative data on the inhibitory activity of this compound against a broad panel of kinases is limited in publicly available literature. However, its activity against EGFR has been established.

| Kinase Target | IC50 Value | Cell Line/Assay Conditions | Notes |

| EGFR | 3 µM | A431 cells | Specific inhibitor of EGFR tyrosine kinase.[3] |

| PDGFR | Data not available | - | Reported to affect PDGFR tyrosine kinase activity, but quantitative data is not specified. |

| VEGFR | Data not available | - | - |

| Src | Data not available | - | One study noted that a degradation product of this compound was a more potent inhibitor of pp60c-src than the parent compound.[1] |

| Insulin Receptor | Data not available | - | Reported to affect insulin receptor tyrosine kinase activity, but quantitative data is not specified. |

Note: The stability of this compound should be considered when interpreting experimental results, as it has been reported to be unstable and can form more inhibitory compounds over time.[1]

Experimental Protocols: Determination of Kinase Inhibitor Selectivity

The following is a detailed, representative methodology for an in vitro kinase assay to determine the IC50 value of a compound like this compound against a panel of protein kinases. This protocol is based on established principles of biochemical kinase assays.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of EGFR, PDGFR, VEGFR, and Src kinases.

Materials:

-

Recombinant human kinases (EGFR, PDGFRβ, VEGFR2, Src)

-

Specific peptide substrates for each kinase

-

This compound (AG 82)

-

Adenosine Triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

96-well or 384-well assay plates

-

Phosphocellulose paper or other suitable capture membrane (for radioactive assays)

-

Scintillation counter or fluorescence plate reader

-

Stop solution (e.g., 75 mM phosphoric acid or EDTA)

-

Wash buffer (e.g., 0.75% phosphoric acid)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 100 µM to 1 nM).

-

Kinase Reaction Setup:

-

In each well of the assay plate, add the kinase reaction buffer.

-

Add the specific peptide substrate for the kinase being assayed.

-

Add the desired concentration of this compound or vehicle control (DMSO).

-

Add the recombinant kinase to each well, except for the negative control wells.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a mixture of non-labeled ATP and [γ-³²P]ATP (or fluorescent ATP analog) to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive inhibition is accurately measured.

-

-

Incubation: Incubate the assay plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Detection of Kinase Activity:

-

For Radioactive Assays:

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

-

-

For Fluorescence-Based Assays:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: PDGFR Signaling Pathway.

Caption: VEGFR Signaling Pathway.

Caption: Src Family Kinase Signaling Pathways.

Experimental Workflow Diagram

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

References

Methodological & Application

Tyrphostin 25: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tyrphostin 25 (also known as AG82 or RG-50875), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These guidelines cover solubility, stock solution preparation, and its application in cell-based assays, along with its mechanism of action.

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the design and reproducibility of experiments. The following table summarizes the available solubility data.

| Compound | Solvent | Solubility |

| This compound | DMSO | 50 mg/mL[1] |

| Ethanol | Data not readily available | |

| Tyrphostin AG-126* | DMSO | ≥ 60 mg/mL[2] |

| Ethanol | 0.15 mg/mL[3] |

*Note: Data for the related compound Tyrphostin AG-126 is provided for reference.

Mechanism of Action

This compound is a specific and cell-permeable inhibitor of the EGFR tyrosine kinase, with an IC50 value of 3 µM in A431 cells.[4] It acts as a competitive inhibitor at the substrate-binding site of the tyrosine kinase domain.[1] By blocking the autophosphorylation of EGFR, this compound prevents the activation of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell proliferation, migration, and survival. Aberrant EGFR signaling is implicated in the progression of various cancers, making its inhibitors valuable tools for cancer research.

Experimental Protocols

Stock Solution Preparation

Proper preparation and storage of stock solutions are critical to ensure the stability and activity of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Equilibrate the this compound vial to room temperature before opening.

-

To prepare a 50 mM stock solution, add 990.5 µL of anhydrous DMSO to 10 mg of this compound (Molecular Weight: 202.17 g/mol ).

-

Vortex thoroughly until the compound is completely dissolved. The solution should be clear and yellow-orange.[1]

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Tyrphostins in DMSO should be stable for months when stored frozen.[1] The presence of water can accelerate hydrolysis.[1]

Cell-Based Assay Protocol

This protocol provides a general guideline for using this compound to inhibit EGFR signaling in a cell culture experiment.

Materials:

-

Cells of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)

-

Complete cell culture medium

-

Serum-free medium

-

This compound stock solution (e.g., 50 mM in DMSO)

-

EGF (Epidermal Growth Factor)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well cell culture plates

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight in a complete culture medium.

-

Serum Starvation: The following day, aspirate the complete medium, wash the cells once with PBS, and replace it with a serum-free or low-serum medium. Incubate for 12-24 hours to reduce basal EGFR activation.

-

Inhibitor Pre-treatment: Prepare working solutions of this compound by diluting the stock solution in a serum-free medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a DMSO-only vehicle control. Aspirate the starvation medium and add the medium containing this compound or vehicle control. Incubate for 1-2 hours.

-

Ligand Stimulation: Add EGF to the wells to a final concentration of 10-100 ng/mL to stimulate EGFR. An unstimulated control (no EGF) should also be included. Incubate for 10-30 minutes at 37°C.

-

Cell Lysis and Analysis: After stimulation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer. The cell lysates can then be analyzed for protein concentration and used for downstream applications such as Western blotting to detect phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream targets like p-ERK and p-AKT.

Disclaimer: These protocols are intended as a guide. Optimal concentrations, incubation times, and specific experimental conditions should be determined empirically for each cell line and experimental setup. Products are for research use only and not for human use.

References

Application Notes and Protocols: Tyrphostin 25 in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Tyrphostin 25 (also known as AG82), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document summarizes treatment durations from various studies, offers detailed experimental protocols, and visualizes key signaling pathways and workflows.

Data Presentation: Tyrphostin Treatment Parameters

The following table summarizes the experimental conditions for this compound and the closely related compound Tyrphostin AG126, detailing treatment durations, concentrations, and experimental models. This information is critical for designing new experiments and replicating existing findings.

| Compound | Experimental Model | Concentration/Dose | Treatment Duration | Key Findings |

| This compound (AG82) | FG Human Pancreatic Carcinoma Cells | 50 µM | 12-16 hours | Selectively prevented EGFR autophosphorylation and EGF-induced cell migration.[1] |

| Tyrphostin AG126 | Rat Model of Collagen-Induced Arthritis | 5 mg/kg, i.p. | Every 48 hours, starting from day 24 | Reduced the development of chronic inflammation.[2] |

| Tyrphostin AG126 | Rat Model of Carrageenan-Induced Pleurisy | 1, 3, or 10 mg/kg, i.p. | Single bolus injection 15 minutes before carrageenan | Reduced acute inflammation and immunostaining for nitrotyrosine and PARP.[2] |

| Tyrphostin AG126 | Rat Model of Zymosan-Induced Multiple Organ Failure | 1, 3, or 10 mg/kg, i.p. | Injections at 1 hour and 6 hours after zymosan administration | Attenuated peritoneal exudation, migration of polymorphonuclear cells, and organ injury.[3] |

| Tyrphostin AG126 | Rat Model of DNBS-Induced Colitis | 5 mg/kg daily, i.p. | Daily for 4 days | Significantly reduced hemorrhagic diarrhea, weight loss, and colonic injury.[4] |

| Tyrphostin AG126 | Rat Model of Intestinal Ischemia-Reperfusion Injury | 5 mg/kg, i.p. | Single injection 30 minutes before ischemia | Improved mean arterial blood pressure and reduced levels of TNF-alpha and IL-1beta.[5] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and provide a visual guide to the experimental protocols.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: General workflow for in vitro experiments using this compound.

Experimental Protocols

In Vitro Inhibition of EGFR Autophosphorylation and Cell Migration

This protocol is adapted from studies on human pancreatic carcinoma cells.[1]

a. Materials:

-

FG human pancreatic carcinoma cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (AG82)

-

DMSO (for stock solution)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (6-well or 24-well)

-

Reagents for Western blotting (lysis buffer, antibodies for p-EGFR and total EGFR)

-

Reagents for cell migration assay (e.g., Transwell inserts)

b. Cell Culture and Seeding:

-

Culture FG cells in complete medium at 37°C in a humidified 5% CO₂ incubator.[6][7][8][9]

-

For experiments, seed cells in appropriate plates and allow them to adhere and grow for 24 hours.

c. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO. For example, a 50 mM stock. Store aliquots at -20°C.[1]

-

On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired duration, for instance, 12-16 hours.[1]

d. Analysis:

-

Western Blot for p-EGFR: After treatment, wash cells with cold PBS and lyse with appropriate lysis buffer. Process lysates for SDS-PAGE and Western blotting using antibodies against phosphorylated EGFR and total EGFR.

-

Cell Migration Assay: Following the 12-16 hour treatment, assess cell migration using a Transwell assay. The specifics of the assay will depend on the chosen chemoattractant and insert pore size.

In Vivo Anti-Inflammatory Treatment in a Rat Model

This protocol provides a general framework for in vivo studies based on the methodologies used in rat models of inflammation.[2][3][4]

a. Materials:

-

Lewis or Wistar rats (model-dependent)

-

Tyrphostin AG126

-

Vehicle solution (e.g., ethanol, saline)[2]

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Anesthetic and materials for the induction of inflammation (e.g., Carrageenan, DNBS, Zymosan)

b. Animal Handling and Acclimatization:

-

House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

-

Allow animals to acclimatize for at least one week before the start of the experiment.

-

All procedures should be performed in accordance with institutional animal care and use guidelines.

c. Tyrphostin AG126 Administration:

-

Prepare the Tyrphostin AG126 solution for injection. The vehicle will depend on the compound's solubility and the specific experimental design. A common vehicle is a small percentage of ethanol in saline.[2]

-

Administer Tyrphostin AG126 via intraperitoneal injection at the desired dose (e.g., 5 mg/kg).[2][4]

-

The timing and frequency of injections are critical and depend on the model:

d. Induction of Inflammation and Assessment:

-

Induce the inflammatory condition according to the specific model (e.g., intradermal injection of collagen, intracolonic instillation of DNBS).[2][4]

-

Monitor animals for clinical signs of disease (e.g., weight loss, paw swelling, diarrhea).[4]

-

At the end of the experiment, euthanize the animals and collect tissues for analysis (e.g., histology, myeloperoxidase activity, cytokine levels, immunohistochemistry for inflammatory markers).[2][3][4]